Product packaging for (R)-2-Aminopropane-1-thiol hydrochloride(Cat. No.:CAS No. 114179-97-4)

(R)-2-Aminopropane-1-thiol hydrochloride

Cat. No.: B2742347
CAS No.: 114179-97-4
M. Wt: 127.63
InChI Key: LGDQCFHYSGLOKP-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Aminopropane-1-thiol hydrochloride ( 114179-97-4) is a chiral organosulfur compound with the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol . This compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should note that this product requires specific handling and storage conditions; it must be stored under an inert atmosphere and kept at a constant temperature between 2-8°C to ensure stability . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the provided precautionary statements should be consulted and followed to ensure safe handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNS B2742347 (R)-2-Aminopropane-1-thiol hydrochloride CAS No. 114179-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminopropane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQCFHYSGLOKP-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114179-97-4
Record name (R)-2-aminopropane-1-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Enantioselective Preparation of R 2 Aminopropane 1 Thiol Hydrochloride

Chiral Synthesis Pathways

The creation of a specific stereocenter can be achieved either by influencing an achiral or racemic substrate with a chiral agent (diastereoselective or enantioselective approaches) or by utilizing a starting material that already possesses the desired stereochemistry (synthesis from chiral precursors). Both strategies have been effectively applied in the synthesis of chiral 1,2-aminothiols and related structures.

Diastereoselective and Enantioselective Approaches

Enantioselective synthesis involves the use of chiral catalysts or reagents to convert a prochiral substrate into a chiral product, where one enantiomer is formed in excess. These methods are highly valued for their efficiency and atom economy.

Key enantioselective strategies applicable to the synthesis of chiral aminothiols include:

Catalytic Asymmetric Amination : Direct catalytic enantioselective amination of ketones can be used to form tri- and tetrasubstituted nitrogen-containing stereocenters. rsc.org For instance, a Zinc-ProPhenol catalyst system has been used for the asymmetric amination of unactivated ketones with di-tert-butyl azodicarboxylate as the nitrogen source. rsc.org This approach could theoretically be adapted to a precursor of the target molecule.

Chiral Ligand-Metal Complexes : Chiral ruthenium catalysts have been developed for intramolecular C(sp³)–H nitrene insertion, which produces chiral oxazolidin-2-ones, valuable precursors to chiral β-amino alcohols. sciengine.com These cyclic carbamates can be generated in high yield (up to 99%) and high enantiomeric excess (up to 99% ee) and subsequently hydrolyzed to the target amino alcohol, which can be converted to the aminothiol (B82208). sciengine.com

Organocatalysis : Bifunctional primary aminothioureas have emerged as powerful catalysts for enantioselective reactions. nih.gov These catalysts work through a cooperative mechanism, simultaneously activating two different reactants. For example, they can activate an enone by forming a dienamine while activating an imine as a thiourea-bound iminium ion, facilitating formal aza-Diels–Alder reactions. nih.gov This principle of dual activation by a chiral organocatalyst is a cornerstone of modern asymmetric synthesis.

Synthesis from Chiral Precursors and Intermediates

An alternative and often more direct route to an enantiomerically pure compound is to begin with a readily available, inexpensive chiral molecule, often referred to as the "chiral pool." For a structure like (R)-2-aminopropane-1-thiol, natural amino acids are ideal starting materials.

Synthesis from L-Alanine or L-Cysteine: A common strategy involves the modification of natural amino acids. For example, L-cysteine, which already contains a thiol group and a chiral amine center, can be a precursor. The reaction of α-aminonitriles (derived from aldehydes) with cysteine can produce thiol-containing dipeptides through a thiazoline (B8809763) intermediate. mdpi.com This highlights how the inherent chirality of cysteine can direct the formation of new stereocenters.

A more direct conceptual pathway could start from L-alanine. The carboxylic acid group of L-alanine can be reduced to a primary alcohol, and this alcohol can then be converted to a thiol. This multi-step process would involve:

Protection of the amino group of L-alanine.

Reduction of the carboxylic acid to an alcohol, forming a protected alaninol.

Conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate).

Nucleophilic substitution with a thiol-containing nucleophile (e.g., sodium hydrosulfide (B80085) or thioacetate) to introduce the sulfur atom.

Deprotection to yield the final product.

The stereocenter from the starting L-amino acid is retained throughout the synthesis, ensuring the final product has the desired (R)-configuration, assuming the reaction sequence does not invert the chiral center. Biocatalytic strategies using enzymes like transaminases and transketolases have also been developed for the synthesis of chiral amino alcohols from precursors like serine, demonstrating the power of enzymatic methods in creating stereochemically complex molecules. nih.govresearchgate.net

Reaction Conditions and Process Optimization

Optimizing reaction conditions is paramount to achieving high yields, purity, and stereoselectivity while ensuring the process is efficient and scalable. Key parameters include the choice of catalytic system, solvent, temperature, and reaction atmosphere.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent can dramatically influence the outcome of a chemical reaction, sometimes even directing the synthesis towards completely different products from the same intermediate. rsc.org

Catalytic Systems : In enantioselective synthesis, the catalyst is the core component responsible for stereocontrol. For metal-catalyzed reactions, the combination of the metal center (e.g., Palladium, Ruthenium, Zinc) and the chiral ligand determines the catalyst's efficacy. rsc.orgsciengine.com For instance, in palladium-catalyzed cross-coupling reactions to form peptidyl ketones, triethylphosphite was identified as a crucial supporting ligand to prevent side reactions. nih.gov Organocatalysts, such as chiral isothiourea or aminothioureas, rely on their specific three-dimensional structure to create a chiral environment for the reaction. nih.govrsc.org

Solvent Effects : Solvents can affect reaction rates, yields, and even the stereochemical outcome. In some cases, the solvent can determine the reaction pathway. A study demonstrated that the reaction of an imine with a C(1)-ammonium enolate, catalyzed by a chiral isothiourea, yielded β-lactams in dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH₃CN), but produced α-amino acid derivatives when ethanol (B145695) (EtOH) was used as the solvent. rsc.org This highlights the critical role of the solvent in stabilizing intermediates and influencing reaction pathways. Water is often used in biocatalytic processes and in some modern organic reactions, such as the synthesis of thioureas. nih.gov

Table 1: Influence of Catalysts and Solvents on Chiral Syntheses

Reaction Type Catalyst System Solvent(s) Key Outcome
Intramolecular C-H Amination Chiral Ruthenium Complex Not specified Forms chiral oxazolidin-2-ones in up to 99% ee. sciengine.com
Aza-Diels-Alder Primary Aminothiourea Not specified Highly enantio- and diastereoselective synthesis of quinolizidines. nih.gov
Divergent Synthesis Chiral Isothiourea DCM or CH₃CN Formation of β-lactam derivatives. rsc.org
Divergent Synthesis Chiral Isothiourea EtOH Formation of α-amino acid derivatives from the same intermediate. rsc.org
Thiol Ester Cross-Coupling Pd₂(dba)₃ / P(OEt)₃ Not specified Retention of stereochemistry at room temperature. nih.gov

Temperature, Pressure, and Atmosphere Control

Precise control over the physical parameters of a reaction is essential for reproducibility and optimization.

Temperature : Reaction temperature significantly impacts reaction rate and selectivity. Some reactions require cooling to enhance stereoselectivity; for example, increasing the stereoselectivity in the formation of (S)-acyl derivatives was achieved by lowering the reaction temperature to between -60 and -65 °C. nih.gov Conversely, other reactions require heating to overcome activation energy barriers, such as solid-phase reactions with α-halogenoketones, which are carried out at 70°C overnight. nih.gov Many modern catalytic reactions are designed to run efficiently at ambient or room temperature to reduce energy consumption and simplify the procedure. nih.gov

Pressure : Most laboratory-scale syntheses described in the literature are conducted at atmospheric pressure. High-pressure conditions are typically reserved for reactions involving gaseous reagents or specific catalytic cycles where increased pressure can enhance reaction rates or influence equilibria, though this is less common for the types of transformations discussed here.

Atmosphere : Many organometallic catalysts and reagents are sensitive to oxygen or moisture. Therefore, reactions involving these species are often conducted under an inert atmosphere of nitrogen or argon to prevent degradation of the catalyst and unwanted side reactions.

Yield Enhancement Strategies and Scalability Considerations

The transition from a small-scale laboratory procedure to a large-scale industrial process presents numerous challenges. Strategies for enhancing yield and ensuring scalability are critical for practical applications.

Yield Enhancement : Yield can be improved by systematically optimizing reaction conditions, including catalyst loading, reagent stoichiometry, temperature, and reaction time. For example, in the synthesis of pinane-type γ-ketothiols, increasing the reaction temperature from -5 °C to room temperature significantly increased the acylation rate from 3 hours to just 10 minutes while maintaining high diastereoselectivity. nih.gov In other cases, low catalyst loadings (e.g., 2.5 mol %) can be sufficient for high yields, which is economically favorable. rsc.orgnih.gov

Scalability : A scalable synthesis is one that can be reliably performed on a larger scale (e.g., gram-scale or beyond) without significant decreases in yield or purity. nih.gov A key challenge in scaling up is often managing heat transfer and mixing. For some reactions, high dilution conditions and the slow addition of substrates are necessary on a larger scale to avoid the formation of oligomers and other side products. nih.gov The development of flow synthesis processes, where reagents are continuously mixed and reacted in a tube, is an increasingly popular strategy for improving scalability and safety, as demonstrated in the multigram-scale synthesis of a key chiral intermediate for the drug paroxetine. chemistryworld.com A truly scalable route minimizes complex purification steps and uses robust, reproducible reactions. nih.gov

Derivatization Post-Synthesis

Following the primary synthesis of (R)-2-aminopropane-1-thiol, several derivatization steps are typically employed to facilitate its purification, storage, and handling. These steps primarily involve the formation of stable salts and the subsequent conversion back to the free amine form when required for further reactions.

Formation of Hydrochloride Salts and Other Inorganic Acid Salts

The conversion of the free base of (R)-2-aminopropane-1-thiol into its hydrochloride salt is a standard and crucial step for improving the compound's stability and ease of handling. Free aminothiols can be susceptible to atmospheric oxidation, whereas the protonated ammonium (B1175870) group in the salt form is significantly more stable.

The general procedure involves dissolving the purified (R)-2-aminopropane-1-thiol free base in a suitable anhydrous organic solvent, such as diethyl ether, ethanol, or dichloromethane. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or dioxane) or anhydrous HCl gas is introduced into the solution, typically with cooling. nih.govnih.gov The protonation of the basic amino group is an exothermic reaction that leads to the precipitation of the (R)-2-aminopropane-1-thiol hydrochloride salt from the solution.

The resulting crystalline solid can then be isolated by filtration, washed with a cold, anhydrous solvent to remove any residual impurities, and dried under vacuum. nih.gov This method ensures the formation of an anhydrous salt, which is often desirable. While hydrochloride is the most common salt form, other inorganic acids like sulfuric acid or phosphoric acid could theoretically be used to form sulfate (B86663) or phosphate (B84403) salts, respectively, by similar procedures, although these are less commonly reported for this specific compound.

Table 1: Common Solvents and Reagents for Hydrochloride Salt Formation

Solvent for AmineHCl SourceKey Considerations
Diethyl EtherHCl gas or HCl in Diethyl EtherGood for precipitation; highly volatile and flammable.
EthanolHCl gas or Acetyl ChlorideSalt may have some solubility; requires careful drying.
DichloromethaneAnhydrous HCl solutionGood solvent for the free base; less volatile than ether. nih.gov
DioxaneHCl in DioxaneCommon reagent; dioxane is a suspected carcinogen.

Conversion to Free Amine Forms

For synthetic applications where the nucleophilic free amine is required, the stable hydrochloride salt must be converted back to its free base form. This is typically achieved through neutralization with a suitable base.

A common laboratory method involves dissolving the this compound salt in water and adding an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), until the pH of the solution becomes alkaline. This deprotonates the ammonium ion, liberating the free amine. The free amine, being less water-soluble than its salt, can then be extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are subsequently dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by evaporation to yield the purified free amine.

For substrates that are sensitive to aqueous conditions, non-aqueous methods can be employed. This can include using a solid-phase base, such as an ion-exchange resin, to neutralize the hydrochloride. umich.edu The salt solution is passed through a column packed with the basic resin, which traps the HCl and allows the free amine to be eluted.

Table 2: Methods for Conversion of Hydrochloride Salt to Free Amine

MethodBaseProcedureAdvantages/Disadvantages
Aqueous WorkupNaOH, NaHCO₃, K₂CO₃Dissolve salt in water, add base, extract with organic solvent.Simple, effective; may not be suitable for water-soluble amines or water-sensitive compounds.
Ion-Exchange ResinBasic polymer resinPass a solution of the salt through a resin column.Avoids aqueous workup, clean conversion; more expensive, requires column setup. umich.edu
Deprotonation with ZincActivated Zinc DustNeat reaction with zinc dust to deprotonate the salt.Quantitative and neat, useful for amino acid esters. nih.gov Applicability may vary.

Analysis of Reaction Intermediates and Side Products

The enantioselective synthesis of (R)-2-aminopropane-1-thiol often proceeds from a chiral precursor such as (R)-alaninol. A plausible and widely used synthetic route for converting the primary alcohol of (R)-alaninol to a thiol involves the Mitsunobu reaction, which proceeds with an inversion of stereochemistry. nih.govwikipedia.orgnih.gov This reaction, while effective, involves several key intermediates and generates characteristic side products that must be removed during purification.

A typical sequence involves:

Protection of the amine group of (R)-alaninol, if necessary.

Mitsunobu reaction with a thiolating agent, such as thioacetic acid (CH₃COSH), to form an S-acetyl intermediate. mdpi.com

Hydrolysis of the thioester to yield the final thiol.

Deprotection of the amine group (if applicable) and formation of the hydrochloride salt.

Reaction Intermediates: The core of the synthesis is the Mitsunobu reaction. Its mechanism involves well-defined intermediates. organic-chemistry.org

Phosphonium Betaine (B1666868): Initially, triphenylphosphine (B44618) (PPh₃) attacks the azodicarboxylate reagent (e.g., DEAD or DIAD), forming a betaine intermediate.

Oxyphosphonium Salt: The betaine then deprotonates the alcohol of the (R)-alaninol derivative, which subsequently attacks the activated phosphorus atom to form a key intermediate, an oxyphosphonium salt. This salt is highly activated, with the oxygen now part of an excellent leaving group (triphenylphosphine oxide).

S-Acetyl Intermediate: The nucleophile, in this case, the thiocarboxylate anion from thioacetic acid, attacks the carbon bearing the oxyphosphonium group in an Sₙ2 reaction. This displaces triphenylphosphine oxide and results in the formation of (S)-2-aminopropane-1-thioacetate, with the crucial inversion of stereochemistry at the chiral center.

Side Products: The nature of the Mitsunobu reaction inherently generates stoichiometric amounts of specific side products that must be carefully separated from the desired product.

Triphenylphosphine Oxide (TPPO): This is a major byproduct formed from the triphenylphosphine reagent after it has delivered the oxygen from the alcohol. Its removal can be challenging due to its polarity and crystallinity but is often achieved through chromatography or crystallization.

Hydrazine (B178648) Dicarboxylate: The azodicarboxylate reagent (DEAD or DIAD) is reduced during the reaction to the corresponding hydrazine derivative (e.g., diethyl hydrazinedicarboxylate). This byproduct is also present in a 1:1 ratio with the product and must be removed. wikipedia.org

Elimination Products: In reactions involving amino alcohols, β-elimination to form alkenes can be a competing side reaction, particularly if the α-proton is acidic and sterically accessible. tudublin.ie

N-Alkylation Product: If the nucleophile (thioacetic acid) is not sufficiently acidic (pKa > 11-13), the deprotonated azodicarboxylate can act as a nucleophile itself, leading to the formation of an N-alkylated hydrazine derivative as a side product. wikipedia.org

The final hydrolysis step to cleave the S-acetyl group is typically conducted under acidic or basic conditions. This step can introduce its own set of potential impurities if not carefully controlled, such as partially hydrolyzed products or products of oxidation if the thiol is exposed to air in a basic medium.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for identifying these intermediates and side products, ensuring the purity of the final this compound. tudublin.ie

Chemical Reactivity and Mechanistic Investigations of R 2 Aminopropane 1 Thiol Hydrochloride

Intrinsic Reactivity of Thiol and Amino Moieties

The reactivity of (R)-2-aminopropane-1-thiol hydrochloride is dictated by the interplay of its thiol and amino functionalities. The thiol group is readily oxidized, while the amino group can act as a nucleophile.

Oxidation Pathways Leading to Disulfide Formation

A characteristic reaction of thiols is their oxidation to disulfides. libretexts.org This conversion can be achieved using mild oxidizing agents. The process is a redox reaction where the thiol is oxidized. libretexts.org The mechanism of thiol oxidation to disulfides can be complex and may proceed through different pathways depending on the oxidant and reaction conditions. nih.gov

One common pathway involves a two-electron oxidation process that can proceed via intermediates such as a sulfenic acid (RSOH). nih.gov This intermediate then reacts rapidly with another thiol molecule to form the disulfide. nih.gov Another pathway involves a one-electron oxidation to generate thiyl radicals, and the recombination of two thiyl radicals results in disulfide formation. nih.gov The rate of oxidation can be influenced by factors such as pH and the presence of metal ions. For instance, the oxidation of thiols often proceeds more rapidly at a higher pH, which is likely due to the involvement of the thiolate anion (RS⁻).

Table 1: Factors Influencing Thiol Oxidation

Factor Effect on Oxidation Rate Reference
pH Increases with higher pH
Metal Ions (e.g., Cu²⁺, Fe³⁺) Can catalyze the reaction nih.gov

| Presence of Chelators (e.g., EDTA) | Can inhibit metal-catalyzed oxidation | |

Reduction Reactions to Amines

While the thiol group is prone to oxidation, the context of "reduction reactions to amines" for this compound is not a standard transformation for this compound under typical conditions. The amino group is already in its reduced state. Reduction reactions in this context would more likely refer to the reduction of the corresponding disulfide back to the thiol. This reduction of a disulfide bond to two thiol groups is a common reaction. libretexts.org Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are frequently used for this purpose in biochemical contexts. libretexts.orgthermofisher.com

Nucleophilic Substitution Reactions Involving Amino Groups

The primary amino group in this compound can act as a nucleophile, participating in nucleophilic substitution reactions. This reactivity is fundamental in the formation of new carbon-nitrogen bonds. For example, the amino group can react with alkyl halides or other electrophilic carbon centers.

In a broader context of reactions involving amines and thiols, multicomponent reactions have been developed. For instance, a one-pot reaction involving furan, a thiol, and an amine can lead to the synthesis of N-pyrrole heterocycles. nih.gov In this type of reaction, the more nucleophilic thiol typically reacts first with an electrophile, followed by the amine, demonstrating the competitive nucleophilicity of these groups. nih.gov

Specific Reaction Mechanisms

The dual functionality of this compound allows it to engage in more complex and specific reaction mechanisms, leading to the formation of diverse chemical structures.

Thiol-Michael Addition Reactions and Catalytic Effects

The thiol group of this compound can participate in Thiol-Michael additions, a type of conjugate addition reaction. nih.gov In this reaction, the thiol adds across a carbon-carbon double or triple bond of a Michael acceptor, such as an α,β-unsaturated carbonyl compound. nih.govresearchgate.net These reactions are often catalyzed by bases or nucleophiles. researchgate.netrsc.org

The mechanism can proceed through either a base-catalyzed or a nucleophile-initiated pathway. researchgate.net In the base-catalyzed mechanism, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the Michael acceptor. researchgate.net In the nucleophile-initiated mechanism, a nucleophilic catalyst adds to the Michael acceptor, generating a reactive intermediate that then reacts with the thiol. researchgate.net The choice of catalyst can significantly influence the reaction's selectivity and efficiency. nih.gov

Table 2: Common Catalysts in Thiol-Michael Additions

Catalyst Type Examples Mechanism Reference
Tertiary Amines Triethylamine, DBU Base Catalysis nih.gov
Phosphines Dimethylphenylphosphine (DMPP), TCEP Nucleophilic Initiation rsc.orgnih.gov

| Primary/Secondary Amines | Can act as both base and nucleophilic catalysts | Both | researchgate.net |

Participation in Complex Heterocycle Formation (e.g., Thiazines, Thiadiazoles)

The presence of both a nucleophilic amino group and a thiol group in this compound makes it a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

Thiazines: Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. pharmacophorejournal.com The synthesis of 1,3-thiazines, for example, can involve the condensation of a compound containing an N-C-S linkage with a suitable partner. pharmacophorejournal.com Given its 1-amino-2-thiol structure, (R)-2-aminopropane-1-thiol could potentially be used in cyclization reactions to form substituted thiazinane derivatives. nih.govmdpi.com

Thiadiazoles: Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. jmchemsci.com The 1,3,4-thiadiazole (B1197879) isomer is of significant interest. jmchemsci.comconnectjournals.com Syntheses of 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net While direct synthesis from this compound is not a standard route, its functional groups are key components of the precursors used in these syntheses. For example, the reaction of a dicarboxylic acid with thiosemicarbazide can yield bis(2-amino-1,3,4-thiadiazol-5-yl) derivatives. nih.gov

Investigation of Thiol Chlorination Mechanisms

The chlorination of thiols is a fundamental transformation in organosulfur chemistry, leading to the formation of sulfenyl chlorides, which are versatile intermediates for synthesizing a wide range of sulfur-containing compounds. ed.ac.uk The reactivity of the thiol group in this compound makes it a substrate for such reactions. Mechanistic studies, particularly using reagents like N-chlorosuccinimide (NCS), have revealed complex reaction pathways that are often not straightforward. acs.org

Detailed kinetic investigations on the chlorination of thiols with NCS have shown that the process can be auto-accelerated due to the in situ generation of hydrogen chloride (HCl). acs.orged.ac.uk Several potential mechanisms have been proposed to account for the observed reactivity (summarized in Table 1). ed.ac.ukacs.org

Mechanism I: Direct Nucleophilic Substitution. This is the most direct pathway, involving a simple nucleophilic attack of the sulfur atom from the thiol group on the chlorine atom of the chlorinating agent (e.g., NCS). ed.ac.ukacs.org

Mechanism II: Disulfide Intermediate via Oxidative Coupling. This pathway suggests the direct oxidative coupling of two thiol molecules to form a disulfide intermediate. This disulfide then undergoes chlorinolysis (cleavage by chlorine) to yield the sulfenyl chloride. ed.ac.ukacs.org

Mechanism III: Disulfide Intermediate via Condensation. In this scenario, a nascent sulfenyl chloride molecule, formed initially, reacts with a second molecule of the starting thiol. ed.ac.ukacs.org This condensation produces a disulfide and a molecule of HCl. The generated HCl can then catalyze the release of molecular chlorine (Cl₂) from NCS, which rapidly cleaves the disulfide and chlorinates the remaining thiol, leading to an acceleration in the reaction rate. acs.orgnih.gov

Kinetic monitoring of similar reactions using techniques like in situ ¹H NMR and UV-vis spectroscopy has indicated that a slow initial chlorination by NCS can trigger a more rapid, indirect process. ed.ac.uk This indirect pathway involves the formation of a disulfide and its subsequent cleavage by transient Cl₂. ed.ac.uk The HCl produced during the reaction plays a crucial catalytic role by accelerating the release of Cl₂ from the N-chloro reagent. ed.ac.ukacs.org The detection of disulfides as minor impurities or in incomplete reactions lends support to mechanisms involving these intermediates. ed.ac.ukacs.org

Table 1: Proposed Mechanisms for Thiol Chlorination
MechanismDescriptionKey Features
Mechanism IDirect nucleophilic substitution at the chlorine atom of the reagent by the thiol.Direct S-Cl bond formation.
Mechanism IIInvolvement of a disulfide intermediate formed by direct oxidative thiol-thiol coupling.Initial formation of a disulfide, followed by chlorinolysis.
Mechanism IIIInvolvement of a disulfide intermediate formed by condensation of the thiol with a nascent sulfenyl chloride.Generates HCl, which can catalyze the reaction, leading to auto-acceleration.

Role as a Nucleophile and Proton Donor/Acceptor

The chemical behavior of this compound is defined by the interplay of its amino and thiol functional groups. These groups allow the molecule to act as a nucleophile and to participate in acid-base chemistry as both a proton donor and acceptor.

As a nucleophile , the compound possesses two potential reactive sites: the sulfur atom of the thiol group and the nitrogen atom of the amino group. The sulfhydryl thiol (RSH) group is generally a potent nucleophile in its own right. libretexts.org However, its nucleophilicity is dramatically enhanced upon deprotonation to the corresponding thiolate anion (RS⁻). nih.govnih.gov The thiolate is a highly reactive, soft nucleophile that readily participates in reactions with soft electrophiles. nih.gov In the context of protein chemistry, the cysteine side chain, which is structurally analogous to (R)-2-aminopropane-1-thiol, is one of the most powerful nucleophiles among the amino acids. libretexts.org The deprotonated amino group (R-NH₂) is also nucleophilic, though the thiol group is often more reactive in nucleophilic substitution reactions due to the higher polarizability of the larger sulfur atom. libretexts.org

As a proton donor and acceptor , the molecule exhibits classic amphoteric behavior depending on the pH of the environment. In its hydrochloride salt form, the amino group is protonated as an ammonium (B1175870) ion (-NH₃⁺), which is acidic and can donate a proton. The thiol group (-SH) is also acidic and can donate its proton. The neutral amino group (-NH₂) contains a lone pair of electrons and can act as a Brønsted-Lowry base by accepting a proton. The different protonation states are summarized in Table 2.

The ability to exist in different protonation states allows (R)-2-aminopropane-1-thiol to function as a pH-dependent reactant. At physiological pH, a fraction of the thiol groups will exist as the highly nucleophilic thiolate anion, while the amino group will be predominantly in its protonated, non-nucleophilic ammonium form. nih.gov This differential reactivity is crucial in many biochemical and synthetic contexts.

Table 2: Acid-Base Properties of (R)-2-Aminopropane-1-thiol Functional Groups
Functional GroupProtonated Form (Acid)Deprotonated Form (Conjugate Base)Role
Amino Group-NH₃⁺ (Ammonium)-NH₂ (Amine)Proton Donor (as -NH₃⁺) Proton Acceptor (as -NH₂)
Thiol Group-SH (Thiol)-S⁻ (Thiolate)Proton Donor (as -SH)

Applications in Advanced Organic Synthesis and Material Science

Asymmetric Catalysis and Chiral Ligand Design

The unique stereochemistry and functional groups of (R)-2-aminopropane-1-thiol hydrochloride make it an important building block in asymmetric catalysis. Its ability to form stable complexes with metals while creating a specific three-dimensional environment is key to its utility in synthesizing enantiomerically pure compounds.

Chiral aminothiol (B82208) ligands are crucial in catalysis due to their strong coordinating abilities with transition metals. The synthesis of these ligands often starts from readily available chiral precursors like (R)-2-aminopropane-1-thiol. The presence of both a soft donor (thiol) and a hard donor (amine) allows for the creation of versatile ligands that can bind effectively to a wide range of metal centers. bohrium.comresearchgate.net The design process typically involves modifying the amine or thiol groups to introduce steric bulk or additional coordinating sites, thereby fine-tuning the electronic and steric properties of the resulting metal complex. This strategic modification is essential for achieving high levels of stereocontrol in catalytic reactions.

The synthesis of these specialized ligands can be achieved through various organic transformations. For instance, the primary amine of (R)-2-aminopropane-1-thiol can be reacted with isothiocyanates to form chiral thiourea (B124793) derivatives, which themselves can act as ligands or be further modified. mdpi.com Similarly, reaction with α-halogenoketones can lead to the formation of chiral aminothiazoles, another important class of ligands. nih.gov This modular approach allows for the systematic development of a library of ligands, each tailored for specific catalytic applications.

Ligands derived from (R)-2-aminopropane-1-thiol are employed to induce chirality in a variety of chemical reactions, a process known as enantioselective transformation. When these chiral ligands coordinate to a metal center, they create a chiral catalytic environment. This environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

A prime example of such a transformation is hydrothiolation, the addition of a thiol across a double or triple bond. nih.gov Rhodium catalysts bearing chiral ligands, for example, can control the stereochemical outcome of the C-S bond formation. nih.gov The choice of ligand is critical, as it can dictate not only the enantioselectivity but also the regioselectivity of the reaction, determining which atoms form new bonds. nih.gov Through careful ligand design, it is possible to direct the reaction pathway to yield either ring-retained or ring-opened products from strained starting materials like cyclopropenes. nih.gov

Table 1: Examples of Enantioselective Transformations Using Chiral Ligands This table presents representative data for transformations where chiral ligands, analogous to those derivable from (R)-2-aminopropane-1-thiol, are used.

Reaction TypeMetal CatalystLigand TypeProduct TypeAchieved Enantioselectivity (ee)
HydrothiolationRhodiumChiral BisphosphineCyclopropyl SulfidesHigh
Decarboxylative CyanationCopperChiral Phosphino-OxazolineAryl-substituted Alkyl NitrilesVery Good to Excellent
1,2-CarboalkynylationCopperChiral Phosphino-OxazolineSubstituted AlkanesHigh

Data sourced from studies on analogous catalytic systems. nih.govmdpi.com

The effectiveness of chiral aminothiol ligands is rooted in their coordination chemistry with transition metals. libretexts.org Transition elements form coordination compounds, or complexes, where a central metal ion is bonded to one or more ligands. libretexts.org Aminothiol ligands typically act as bidentate chelators, binding to the metal through both the nitrogen and sulfur atoms to form a stable five-membered ring. wikipedia.org

The combination of a "hard" amine and a "soft" thiol allows these ligands to bind to a wide variety of transition metals, from early to late transition series. bohrium.comresearchgate.net This versatility enables their use in diverse catalytic systems. The geometry of the resulting metal complex—whether tetrahedral, square planar, or octahedral—is influenced by the metal's coordination number and the ligand's structure. libretexts.orguniba.sk This geometry, in turn, dictates the chiral environment around the metal and is a key factor in achieving high enantioselectivity. libretexts.org Furthermore, the presence of the thiolate group can facilitate the formation of multinuclear structures with sulfur bridges, adding another layer of complexity and potential catalytic activity. bohrium.com

Building Block for Complex Molecular Architectures

Beyond its use in catalysis, this compound is a valuable building block for synthesizing more complex heterocyclic molecules. Its defined stereochemistry and dual functionality allow for its incorporation into larger structures with precise three-dimensional arrangements.

Thiosemicarbazones and their cyclized counterparts, thiadiazoles, are classes of heterocyclic compounds with significant applications in medicinal chemistry and material science. The synthesis of thiadiazoles often proceeds through a thiosemicarbazide (B42300) or thiosemicarbazone intermediate. sbq.org.brjocpr.com While the classical synthesis involves reacting a hydrazine (B178648) derivative with an isothiocyanate, the aminothiol scaffold can be chemically transformed into a suitable precursor for these reactions. researchgate.net

The general pathway to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, often under acidic or oxidative conditions. sbq.org.brjocpr.com Thiosemicarbazones can also undergo oxidative cyclization to yield the thiadiazole ring system. jocpr.com By incorporating the chiral fragment from (R)-2-aminopropane-1-thiol into the synthetic route, it is possible to generate novel chiral thiadiazole derivatives.

Table 2: General Synthetic Routes to 1,3,4-Thiadiazoles

Starting MaterialKey IntermediateCyclization ConditionProduct Class
Acylhydrazide + CS₂DithiocarbazateAcid/Base Catalysis2,5-Disubstituted-1,3,4-thiadiazole
Thiosemicarbazide-Dehydration/Cyclization with Carboxylic Acid2-Amino-5-substituted-1,3,4-thiadiazole
Thiosemicarbazone-Oxidative Cyclization (e.g., with FeCl₃)2-Amino-5-aryl-1,3,4-thiadiazole

This table outlines common, established methods for thiadiazole synthesis. sbq.org.brjocpr.comorganic-chemistry.org

Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom. neuroquantology.compharmacophorejournal.com These structures are of interest due to their presence in various biologically active molecules. researchgate.net The synthesis of 1,3-thiazine derivatives can be accomplished through various methods, including the reaction of chalcones with thiourea in the presence of a base. derpharmachemica.com

(R)-2-aminopropane-1-thiol can serve as a three-carbon chiral synthon for constructing the thiazine (B8601807) backbone. Synthetic strategies could involve a condensation reaction between the aminothiol and a suitable three-atom component to form the six-membered ring. For example, reaction with an α,β-unsaturated ketone or aldehyde could lead to a Michael addition followed by cyclization to afford the chiral thiazine ring system. The inherent chirality of the starting aminothiol ensures the formation of an enantiomerically enriched product, which is highly desirable for pharmaceutical applications.

Incorporation into Polyamine and Peptide Mimetics

The stereospecific structure of this compound makes it a valuable component in the design of polyamine and peptide mimetics. These synthetic molecules are designed to mimic the structure and function of natural peptides and polyamines, offering advantages such as enhanced stability and bioavailability.

The primary amine of this compound can readily participate in standard peptide coupling reactions, allowing for its insertion into peptide sequences. The thiol group, on the other hand, can be utilized for various modifications, such as forming disulfide bonds or undergoing thiol-ene "click" chemistry reactions. This dual functionality enables the creation of peptidomimetics with unique structural and functional properties. The inherent chirality of the molecule is crucial in these applications, as the biological activity of peptides is often highly dependent on their stereochemistry.

While specific data on the incorporation of this compound into polyamine mimetics is not extensively detailed in publicly available literature, the general principles of polyamine synthesis suggest its utility. The amine functionality can be alkylated to build up the polyamine chain, while the thiol group can be used for tethering to other molecules or for creating specific structural motifs.

Table 1: Potential Reactions for Incorporating this compound into Peptide Mimetics

Reaction TypeFunctional Group InvolvedResulting Linkage/StructurePotential Application
Amide Bond FormationAmineStandard Peptide BondBackbone modification of peptides
Thiol-Ene ReactionThiolThioetherSide-chain modification, cyclization
Disulfide Bond FormationThiolDisulfidePeptide cyclization, conjugation
Nucleophilic SubstitutionThiolThioetherTethering to scaffolds

Contributions to Polymer Science and Functional Materials

The distinct reactive sites of this compound also lend themselves to a range of applications in polymer science, from modifying existing polymers to designing novel functional materials from the ground up.

Post-Modification Strategies for Reactive Polymers

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymer chains. This compound is an ideal candidate for such modifications due to the high reactivity of its thiol group.

One of the most common methods for post-modification is the thiol-ene "click" reaction. This reaction proceeds with high efficiency and selectivity under mild conditions, allowing for the covalent attachment of the aminothiol to polymers containing pendant alkene groups. The primary amine of the attached molecule is then available for further functionalization or can impart desired properties such as pH-responsiveness or hydrophilicity to the polymer.

For instance, a polymer with pendant vinyl groups can be readily functionalized by reacting it with this compound in the presence of a radical initiator or UV light. This straightforward approach allows for the introduction of primary amine and thiol functionalities in a single step, transforming a simple polymer into a more complex and functional material.

Design of Functionalized Polymer Backbones

Beyond modifying existing polymers, this compound can be used as a monomer or a functional comonomer in the synthesis of novel polymers. Its bifunctional nature allows it to be incorporated into polymer backbones through various polymerization techniques.

For example, the amine group can react with dicarboxylic acids or their derivatives to form polyamides, while the thiol group can participate in thiol-ene or thiol-yne polymerization reactions. The resulting polymers would possess a regularly repeating chiral aminothiol unit within their backbone, which could influence their macroscopic properties, such as their thermal behavior, solubility, and self-assembly characteristics.

The chirality of this compound is particularly significant in this context. The incorporation of a chiral center directly into the polymer backbone can lead to the formation of helical polymer structures and other forms of supramolecular chirality. These chiral polymers can have applications in areas such as chiral separations, asymmetric catalysis, and chiroptical materials.

Table 2: Polymerization Methods Utilizing this compound

Polymerization MethodFunctional Groups InvolvedResulting Polymer TypeKey Feature
PolycondensationAmine, (with dicarboxylic acid)PolyamideChiral backbone
Thiol-Ene PolymerizationThiol, (with diene)PolythioetherFunctional side chains
Thiol-Yne PolymerizationThiol, (with diyne)PolythioetherHighly crosslinked networks

Applications in Specialty Chemicals Production

In the realm of specialty chemicals, this compound serves as a valuable chiral building block for the synthesis of a variety of target molecules. Its stereochemistry and dual functionality are key to its utility in creating complex, high-value chemicals.

For example, it can be a precursor in the synthesis of chiral ligands for asymmetric catalysis. The amine and thiol groups can be modified to create bidentate ligands that can coordinate with metal centers, leading to catalysts that can selectively produce one enantiomer of a chiral product over the other.

Furthermore, its structure is relevant to the synthesis of certain pharmaceutical intermediates and other biologically active molecules where a specific stereochemistry is required for efficacy. The ability to introduce both an amine and a thiol group in a stereodefined manner is a significant advantage in multistep organic synthesis.

While specific, large-scale industrial applications are not widely publicized, the versatility of this compound as a chiral synthon makes it a compound of interest for research and development in the specialty chemicals sector.

Biochemical and Biophysical Research Applications Non Clinical Focus

Enzyme Mechanism Studies

The presence of both an amino group and a thiol group in (R)-2-Aminopropane-1-thiol hydrochloride makes it a candidate for investigating enzyme mechanisms, particularly those involving cysteine residues.

The reactivity of the thiol group in aminothiols can be exploited to probe the accessibility and reactivity of cysteine residues within a protein, offering clues about the protein's three-dimensional structure and the chemical environment of the active site.

Aminothiol (B82208) compounds have the potential to modulate enzyme activity by binding to active sites or allosteric sites. The binding can be reversible or irreversible, depending on the nature of the interaction. The specific stereochemistry of the (R)-enantiomer of 2-aminopropane-1-thiol (B3045146) could lead to stereospecific interactions with enzymes, potentially resulting in selective inhibition or activation. While specific examples for this compound are not documented, the general principle of using small molecules to modulate enzyme activity is a cornerstone of biochemical research.

Role as a Precursor for Biochemical Probes

The chemical structure of this compound makes it a potential precursor for the synthesis of more complex biochemical probes. The amino and thiol groups provide reactive handles for the attachment of reporter molecules such as fluorophores, biotin, or spin labels. These probes are instrumental in various biochemical and biophysical assays, including fluorescence microscopy, western blotting, and electron paramagnetic resonance (EPR) spectroscopy, to study protein dynamics, interactions, and localization. The development of thiol-reactive probes is an active area of research for the detection and quantification of biologically important thiols like cysteine, homocysteine, and glutathione.

Investigation of Biochemical Pathways in Non-Human Systems (e.g., parasite enzymes)

Biochemical pathways in parasites often differ from those in their hosts, presenting opportunities for the development of selective therapeutic agents. The unique biochemistry of parasites is a key area of investigation.

S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov In many parasites, AdoMetDC is a validated drug target. nih.gov The enzyme catalyzes the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, the aminopropyl donor for the synthesis of spermidine (B129725) and spermine. nih.gov

Inhibitors of AdoMetDC are of significant interest as potential anti-parasitic agents. While there is no specific literature indicating that this compound is an inhibitor of AdoMetDC, its structural features could potentially be incorporated into the design of novel inhibitors. The study of how small molecules interact with and inhibit parasite enzymes like AdoMetDC is fundamental to understanding the biochemical pathways of these organisms and for the development of new therapeutic strategies.

Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that reveal the primary structure of (R)-2-Aminopropane-1-thiol hydrochloride.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals corresponding to its non-equivalent protons. The chemical shift of each signal is influenced by the electronic environment of the proton, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, following the n+1 rule. For instance, the methine proton (CH) adjacent to the stereocenter would appear as a multiplet due to coupling with both the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The protons of the amine (as an ammonium (B1175870) salt, -NH₃⁺) and thiol (-SH) groups may appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a single resonance. The chemical shifts indicate the type of carbon (e.g., aliphatic). Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂-SH ¹H 2.8 - 3.2 Doublet of doublets (dd)
-CH(NH₃⁺)- ¹H 3.3 - 3.8 Multiplet (m)
-CH₃ ¹H 1.3 - 1.6 Doublet (d)
-NH₃⁺ ¹H 8.0 - 9.0 Broad singlet (br s)
-SH ¹H 1.5 - 2.5 Triplet (t) or broad
-C H₂-SH ¹³C 30 - 40 -
-C H(NH₃⁺)- ¹³C 45 - 55 -

Confirming the (R) configuration at the chiral center is critical. While standard NMR confirms connectivity, advanced techniques are needed to assign absolute stereochemistry. A common strategy involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid).

The process involves reacting the amine group of (R)-2-Aminopropane-1-thiol with both enantiomers of the CDA to form a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed amide bond, the absolute configuration of the original aminothiol (B82208) can be determined based on established models of the CDA's conformational preferences in solution.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Compound Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would typically be used. The mass spectrum would show a peak corresponding to the molecular ion of the free base, [C₃H₉NS + H]⁺, at a mass-to-charge ratio (m/z) of approximately 92.05. uni.lu High-resolution mass spectrometry can provide an exact mass measurement, confirming the molecular formula. Analysis of the fragmentation pattern can further corroborate the structure, showing characteristic losses of groups like SH or CH₂SH.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The hydrochloride salt form significantly influences the spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium (R-NH₃⁺) N-H Stretch 3000 - 2800 Strong, Broad
Ammonium (R-NH₃⁺) N-H Bend 1600 - 1500 Medium
Alkane (C-H) C-H Stretch 2980 - 2850 Medium-Strong
Thiol (S-H) S-H Stretch 2600 - 2550 Weak
Methylene/Methyl C-H Bend 1470 - 1370 Medium

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred solid-state conformation. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule like this compound, this method unambiguously confirms the (R) stereochemistry by showing the spatial arrangement of the methyl, aminomethyl, and thiolmethyl groups around the chiral carbon center. Furthermore, it reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the ammonium and thiol groups and the chloride counter-ion.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, provide valuable insights into molecular properties that can complement experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.govmdpi.com By approximating the solutions to the Schrödinger equation, DFT can be used to calculate a variety of molecular characteristics for this compound.

Common applications include:

Geometry Optimization: DFT calculations can determine the most stable three-dimensional conformation (the lowest energy structure) of the molecule in the gas phase or in solution (using a continuum solvent model).

Electronic Properties: The calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and electronic transitions.

Spectra Prediction: DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of absorption bands. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental results to support structural assignments.

Reactivity Descriptors: DFT can be used to compute various parameters that describe the chemical reactivity of the thiol and amine functional groups, helping to predict how the molecule will behave in different chemical environments. nih.gov

These computational approaches are invaluable for interpreting experimental data and for understanding the fundamental physicochemical properties that govern the behavior of this compound at a molecular level.

In Silico Studies of Molecular Interactions and Docking

In silico methodologies, particularly molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze the interactions between a small molecule, such as (R)-2-aminopropane-1-thiol, and a biological target, typically a protein. These techniques provide valuable insights at the atomic level, which can elucidate binding mechanisms and guide the development of new therapeutic agents. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of these studies can be understood from research on similar aminothiol compounds and enzyme inhibitors.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. The scoring functions are designed to approximate the free energy of binding. For a molecule like (R)-2-aminopropane-1-thiol, key interactions would likely involve its primary functional groups: the thiol (-SH), the amino (-NH2) group, and its chiral center. These groups can participate in hydrogen bonding, electrostatic interactions, and van der Waals forces with the amino acid residues of the protein's active site. For instance, studies on other thiol-containing inhibitors have shown that the thiol group can form crucial interactions with residues in the active site of enzymes, sometimes even forming covalent bonds.

Molecular dynamics simulations build upon the static picture provided by molecular docking. MD simulations track the movements of atoms in a protein-ligand complex over time, providing a dynamic view of the binding process and the stability of the interaction. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy. In the context of (R)-2-aminopropane-1-thiol, an MD simulation could illustrate how the molecule orients itself within a binding pocket to maximize its interactions and how water molecules might mediate these interactions. The stability of the predicted binding mode from docking can be assessed by observing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

The insights gained from these in silico studies are instrumental in understanding the structure-activity relationship of potential drug candidates. By identifying key interactions, researchers can rationally design modifications to the molecule to enhance its binding affinity and selectivity for the target protein.

Prediction of Physicochemical and Spectroscopic Properties

Computational chemistry provides a powerful avenue for predicting the physicochemical and spectroscopic properties of molecules like this compound, often before they are synthesized or experimentally characterized. These predictions are based on the principles of quantum mechanics and are invaluable for understanding the behavior of the molecule and for interpreting experimental data.

Physicochemical Properties:

A variety of physicochemical properties can be calculated using computational methods. These properties are crucial for understanding the molecule's behavior in different environments. Publicly available databases, such as PubChem, provide computed data for (R)-2-aminopropane-1-thiol.

PropertyPredicted ValueComputational Method/Source
Molecular Weight 91.18 g/mol PubChem
XLogP3-AA 0XLogP3 3.0
Hydrogen Bond Donor Count 2Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2Cactvs 3.4.8.18
Rotatable Bond Count 1Cactvs 3.4.8.18
Exact Mass 91.04557046 DaPubChem
Topological Polar Surface Area 27 ŲCactvs 3.4.8.18

Spectroscopic Properties:

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the structural elucidation of the molecule and in the assignment of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.govescholarship.org The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.netnih.gov For (R)-2-aminopropane-1-thiol, computational models would predict the chemical shifts for the distinct protons and carbons in the molecule, taking into account the stereochemistry at the chiral center. While specific, detailed computational NMR studies for the hydrochloride salt are not readily available, general prediction software can provide estimated spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be employed to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netscispace.com These calculations help in assigning the vibrational modes to specific functional groups and motions within the molecule. For (R)-2-aminopropane-1-thiol, theoretical spectra would show characteristic peaks for the S-H, N-H, C-H, C-S, and C-N stretching and bending vibrations. The computational approach allows for the visualization of these vibrational modes, providing a deeper understanding of the molecule's dynamics. Studies on similar molecules, like aminophenol isomers, have demonstrated the utility of DFT in correlating experimental and theoretical vibrational spectra.

The combination of predicted physicochemical and spectroscopic data provides a comprehensive computational characterization of this compound, offering valuable insights that complement experimental investigations.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like (R)-2-aminopropane-1-thiol hydrochloride necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable. Future research is focusing on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key emerging strategies include:

Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov The use of amine transaminases (ATAs) and other enzymes can facilitate the synthesis of chiral amines under mild conditions with excellent enantioselectivity. rsc.org Research into engineering specific enzymes for the production of aminothiols from simple precursors is a promising avenue. frontiersin.orgnih.gov For instance, the combination of transketolase and transaminase-catalyzed reactions presents a powerful method for creating chiral amino alcohols, a strategy that could be adapted for aminothiol (B82208) synthesis. nih.govdtu.dk

Continuous-Flow Chemistry: Microreactor technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govrsc.org Developing continuous-flow processes for the asymmetric synthesis of this compound could lead to more efficient and scalable production. nih.govthieme.de This approach is particularly beneficial for managing reaction conditions and improving the yield and purity of chiral pharmaceutical intermediates. nih.gov

Catalyst Innovation: The exploration of novel, cheaper, and more sustainable catalysts, potentially based on earth-abundant metals, is another critical research direction. This moves away from expensive and often toxic heavy metal catalysts traditionally used in asymmetric synthesis.

Table 1: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesResearch FocusRelevant Compound Class
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally benign. nih.govrsc.orgEnzyme engineering, whole-cell biocatalysis. frontiersin.orgnih.govChiral amines, amino alcohols. frontiersin.org
Continuous-Flow SynthesisImproved safety, scalability, process control, and efficiency. nih.govthieme.deMicroreactor design, multi-step flow synthesis. rsc.orgChiral APIs and intermediates. nih.gov
Sustainable CatalysisReduced cost, lower toxicity, use of abundant materials.Development of catalysts based on earth-abundant metals.General asymmetric synthesis.

Expanded Utility in Emerging Chiral Technologies

The unique bifunctional nature of this compound, possessing both a primary amine and a thiol group on a chiral backbone, makes it an attractive building block for various chiral technologies.

Future applications could include:

Chiral Ligand Synthesis: Sulfur-containing ligands are of great interest due to their strong coordination ability with many transition metals. nih.gov this compound can serve as a precursor for novel C₂-symmetric or unsymmetrical ligands for asymmetric catalysis. nih.gov These ligands could be applied in a range of reactions, including asymmetric Friedel-Crafts alkylations, Henry reactions, and cyclopropanations. nih.govresearchgate.netsemanticscholar.org

Chiral Nanomaterials: Thiol-containing chiral molecules are instrumental in the synthesis of chiral gold nanomaterials. mdpi.com The aminothiol can be used as a capping agent to induce chirality in gold nanoparticles, which have potential applications in chiral sensing and recognition. mdpi.com The ligand exchange reaction is a key method to incorporate chirality onto the surface of gold nanoclusters. rsc.org

Organocatalysis: Chiral thioureas, which can be synthesized from chiral diamines, have emerged as powerful organocatalysts. mdpi.com Derivatives of (R)-2-aminopropane-1-thiol could be explored for the development of new bifunctional catalysts that activate substrates through hydrogen bonding.

Exploration of New Derivative Classes with Tunable Properties

Systematic modification of the this compound structure can lead to new classes of derivatives with fine-tuned steric and electronic properties. This allows for the optimization of their performance in specific applications.

Areas for exploration involve:

N-Functionalization: The primary amine group can be readily modified to form a wide range of amides, sulfonamides, or ureas/thioureas. mdpi.com This allows for the introduction of various functional groups that can modulate the molecule's coordinating ability, solubility, and catalytic activity.

S-Functionalization: The thiol group is a versatile handle for synthesizing thioethers and thioesters. beilstein-journals.orgnih.gov This functionalization can be used to attach the chiral scaffold to polymers, surfaces, or other molecular frameworks. The thiol-ene "click" reaction, a radical-mediated process, offers a highly efficient method for creating thioether linkages with a high degree of functional group tolerance. nih.govmdpi.com

Multicomponent Reactions: One-pot multicomponent reactions involving amines and thiols can rapidly generate molecular complexity. nih.gov Investigating the participation of this compound in such reactions could lead to the discovery of novel heterocyclic structures with interesting biological or material properties.

Table 2: Potential Derivative Classes and Applications
Derivative ClassSynthetic StrategyTunable PropertiesPotential Application
Chiral ThioureasReaction of the amine with isothiocyanates. mdpi.comHydrogen bonding ability, steric bulk.Asymmetric organocatalysis. mdpi.com
ThioethersThiol-ene "click" chemistry, alkylation. nih.govLinker length, hydrophobicity.Bioconjugation, materials science. nih.gov
Heterocycles (e.g., Thiazolines)Condensation with nitriles or aldehydes. mdpi.comnih.govRing structure, electronic properties.Bioactive compounds, ligands. mdpi.com

Advanced Mechanistic Elucidation using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing applications and designing new ones. The synergy between advanced spectroscopic methods and computational chemistry provides powerful tools for this purpose.

Future research will likely employ:

Advanced Spectroscopy: Techniques like microwave three-wave mixing (M3WM) and Raman optical activity (ROA) are highly sensitive to molecular chirality and can provide detailed structural information on chiral molecules and their complexes in the gas phase, free from solvent effects. acs.orgnih.govrsc.org These methods can be used to determine the absolute configuration and study the subtle intermolecular interactions that govern chiral recognition. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.netrsc.org Such studies can provide invaluable insights into the mechanism of thiol-Michael additions, aminolysis reactions, or the catalytic cycles of metal complexes bearing ligands derived from the aminothiol. nih.govnih.gov Kinetic modeling based on computed rate coefficients can help to understand and predict reaction outcomes under various conditions. researchgate.netnih.gov

In Situ Reaction Monitoring: The use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time can reveal the formation of transient intermediates and provide kinetic data. mdpi.com This is particularly useful for studying complex reaction networks, such as the condensation of aminothiols with nitriles to form thiazolines and subsequently dipeptides. mdpi.com

By combining these cutting-edge techniques, researchers can build a comprehensive picture of the structure-activity relationships that govern the behavior of this compound, paving the way for its rational application in next-generation chemical technologies.

Q & A

Q. Basic Characterization

  • TLC Analysis : Use silica gel plates with mobile phases containing ethyl acetate, acetic acid, and HCl (11:7:1:1). Spots are visualized with triketohydrindene/cadmium spray, heating at 90°C for 5 minutes .
  • NMR/FTIR : Confirm functional groups (e.g., -SH, -NH2) and stereochemistry. For example, cyclopropane-containing analogs show distinct 1H-NMR shifts for strained rings .

Advanced: Mass Spectrometry
High-resolution MS (HRMS) or MALDI-TOF can detect trace impurities. Isotopic patterns help differentiate degradation products (e.g., oxidation of -SH to sulfonic acid).

What stability considerations are critical for handling and storing this compound?

Q. Basic Stability

  • Moisture Sensitivity : Store in desiccated, airtight containers at 2–8°C. Hydrochloride salts are hygroscopic and prone to hydrolysis in aqueous media .
  • Light Sensitivity : Protect from UV exposure to prevent thiol oxidation. Use amber glass vials for long-term storage.

Advanced: Degradation Pathways
Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products. For example, thiols may oxidize to disulfides, detectable via HPLC with UV-Vis at 254 nm .

How can researchers optimize analytical methods for detecting this compound in complex biological matrices?

Q. Advanced Method Development

  • Sample Preparation : Solid-phase extraction (SPE) with cation-exchange cartridges improves recovery from plasma or tissue homogenates.
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 124 → 78 (thiol fragmentation) .
  • Derivatization : React with maleimide or iodoacetamide to stabilize the thiol group before analysis .

What methodologies address contradictory data in receptor-ligand interaction studies involving this compound?

Q. Advanced Conflict Resolution

  • Dose-Response Curves : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds.
  • Orthogonal Assays : Combine radioligand binding (e.g., serotonin receptors) with functional assays (e.g., cAMP modulation) to validate target engagement .
  • Structural Modeling : Molecular docking using crystallographic data (e.g., PDB entries) can rationalize discrepancies in binding affinities .

What is the compound’s role in enzyme modulation, and how can mechanisms be elucidated?

Q. Advanced Mechanistic Studies

  • Kinetic Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method, comparing IC50 values with controls .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition.
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., cysteine-to-serine) to test thiol-dependent interactions .

How can researchers validate conflicting data in neurotransmitter pathway studies?

Q. Data Reconciliation Strategies

  • Cross-Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm pathway specificity (e.g., dopamine vs. serotonin receptors) .
  • Metabolomic Profiling : LC-MS-based quantification of downstream metabolites (e.g., homovanillic acid for dopamine) clarifies functional outcomes.
  • Species-Specific Differences : Compare results in human-derived cell lines vs. rodent models to account for interspecies variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.